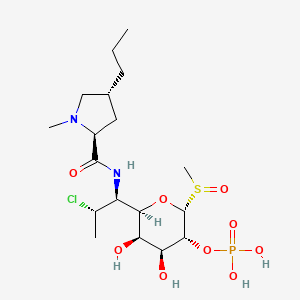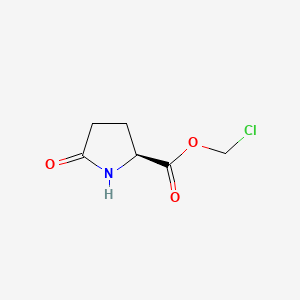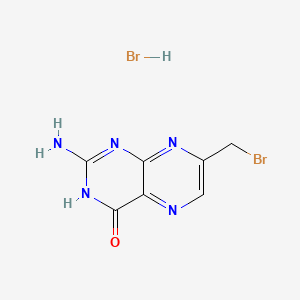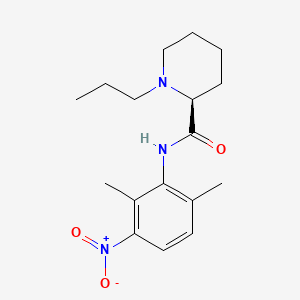
Z-Ala-ala-asn-amc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Ala-Asn-AMC: (also known as Cbthis compound) is a synthetic peptide substrate used primarily in biochemical research. It is a substrate for the enzyme legumain, a cysteine protease that cleaves peptide bonds after asparagine residues. This compound is often used in studies involving protease activity and enzyme kinetics .
Mechanism of Action
Target of Action
Z-Ala-Ala-Asn-AMC, also known as Cbthis compound, primarily targets the enzyme legumain . Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that was first discovered in the leguminous seeds of the moth bean . It is involved in multiple cellular events, including protein degradation and antigen presentation . When dysregulated, this protease contributes to the progression of several diseases, with cancer being the well-studied example .
Mode of Action
this compound acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the activity of legumain. Overexpressed legumain in 293 HEK-Leg cells potently cleaves CBthis compound . This suggests that this compound could be used to study the role of legumain in various biological processes.
Result of Action
The result of this compound’s action is the cleavage of the peptide bond between the second and third amino acids in its sequence, releasing the AMC fluorophore. This can be used as a measure of legumain activity in cells.
Action Environment
The action of this compound is influenced by the presence and activity of legumain. Legumain is a pH-dependent protease that displays the highest activity in acidic endolysosomal compartments . Legumain also displays nuclear, cytosolic, and extracellular activity when stabilized by other proteins or intramolecular complexes .
Biochemical Analysis
Biochemical Properties
Z-Ala-ala-asn-amc is a legumain substrate. Overexpressed legumain in 293 HEK-Leg cells potently cleaved this compound . It is based on the P3-P2-P1 sequence Ala-Ala-Asn . The synthetic substrate this compound is effectively cleaved by S. mansoni legumain and human legumain, with Kms of 90 and 80 μM respectively .
Cellular Effects
Legumain, which interacts with this compound, may be a physiological local regulator of human osteoclast (OCL) activity that can negatively modulate OCL . This protease is involved in multiple cellular events, including protein degradation and antigen presentation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme legumain. Legumain hydrolyzes the peptide bond after Asn and, to a lesser extent, after Asp residues . The high specificity of legumain for the this compound substrate allowed researchers to test its enzymatic activity in extracts of various tissues from rats, pigs, and rabbits .
Temporal Effects in Laboratory Settings
It is known that the maximal activity of pig legumain, which interacts with this compound, occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .
Metabolic Pathways
It is known that legumain, which interacts with this compound, is a lysosomal protease .
Subcellular Localization
It is known that legumain, which interacts with this compound, displays the highest activity in acidic endolysosomal compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ala-Asn-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Coupling Reactions: The amino acids are sequentially coupled to a solid resin support using coupling reagents such as HBTU or DIC.
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using TFA.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Purification: The crude peptide is purified using HPLC to obtain the desired product with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The process is optimized for efficiency and cost-effectiveness while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions: Z-Ala-Ala-Asn-AMC primarily undergoes enzymatic cleavage reactions. The key reaction is the hydrolysis of the peptide bond by legumain, resulting in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC).
Common Reagents and Conditions:
Enzyme: Legumain
Buffer: Typically, a buffer with a pH around 5.8 is used to maintain optimal enzyme activity.
Temperature: Reactions are usually carried out at 37°C to mimic physiological conditions
Major Products: The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be easily detected using fluorescence spectroscopy .
Scientific Research Applications
Chemistry: Z-Ala-Ala-Asn-AMC is used as a substrate in enzyme kinetics studies to measure the activity of legumain and other proteases. It helps in understanding the catalytic mechanisms and substrate specificity of these enzymes .
Biology: In biological research, this compound is used to study the role of legumain in various cellular processes, including protein degradation and antigen presentation. It is also used to investigate the regulation of legumain activity in different tissues .
Medicine: this compound is employed in medical research to explore the involvement of legumain in diseases such as cancer, osteoporosis, and neurodegenerative disorders. It serves as a tool for developing legumain-targeted therapies and diagnostic assays .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential inhibitors of legumain. These inhibitors can be developed into therapeutic agents for treating diseases associated with dysregulated legumain activity .
Comparison with Similar Compounds
Z-Ala-Ala-Asn-AMC (Cbthis compound): A similar substrate with the same peptide sequence but different protecting groups.
This compound (Boc-Ala-Ala-Asn-AMC): Another variant with different protecting groups.
Uniqueness: this compound is unique due to its high specificity for legumain and its ability to release a fluorescent product upon cleavage. This makes it an ideal substrate for studying legumain activity and for use in high-throughput screening assays .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJTXYIHBUISHX-FIKGOQFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)




